

Methyl 2-amino-5-bromonicotinate melting point and boiling point

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Compound of Interest

Compound Name: Methyl 2-amino-5-bromonicotinate

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An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-5-bromonicotinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. **Methyl 2-amino-5-bromonicotinate**, a versatile building block in the synthesis of various pharmaceutical agents, is one such compound. This technical guide provides a detailed overview of its melting and boiling points, supported by experimental data and protocols.

Physicochemical Data

The melting and boiling points of **Methyl 2-amino-5-bromonicotinate** are critical parameters for its purification, handling, and storage. The following table summarizes the available quantitative data for these properties.

Property	Value	Source
Melting Point	143-146 °C	[1][2]
Boiling Point	275.2 °C at 760 mmHg	[1]
275.2 ± 35.0 °C (Predicted)	[2]	

Experimental Protocols

The following protocols are based on synthesis procedures that yield **Methyl 2-amino-5-bromonicotinate**, from which the melting and boiling points would be determined.

Synthesis of Methyl 2-amino-5-bromonicotinate

Protocol 1:

A suspension of 2-amino-5-bromonicotinic acid hydrobromide (18.8 g, 60.0 mmol) in 150 mL of methanol was treated with concentrated sulfuric acid (6 mL). The mixture was heated at 75 °C for 2 days. After this period, the solvent was evaporated. The residue was diluted with water (100 mL) and basified with solid sodium bicarbonate to a pH of 7-8. The product was then extracted with ethyl acetate (3 x 100 mL). The combined organic extracts were washed with brine (50 mL), dried over sodium sulfate, and filtered. The filtrate was concentrated in vacuo, and the resulting residue was purified by flash chromatography (eluent: ethyl acetate/hexanes, 1/4) to afford **methyl 2-amino-5-bromonicotinate** as a white solid in 36% yield (5.0 g).^[1]

Protocol 2:

In a 1000 mL three-neck round bottom flask, 2-amino-5-bromonicotinic acid (27.40 g, 126.88 mmol) was placed in an ice-water bath. Methanol (250 mL) was added, and the mixture was stirred for 15 minutes. Sulfuric acid (125.80 mL, 2360.00 mmol) was then slowly added dropwise. The reaction mixture was stirred for 8 hours at 80 °C under a nitrogen atmosphere. Subsequently, the mixture was poured into 1500 mL of ice water and neutralized with NaHCO₃ to a pH of 7. The product was extracted with dichloromethane, and the organic layer was separated and purified by column chromatography (100% dichloromethane) to yield the final product as a solid (18.5 g, 63% yield).^[1]

Determination of Melting and Boiling Points

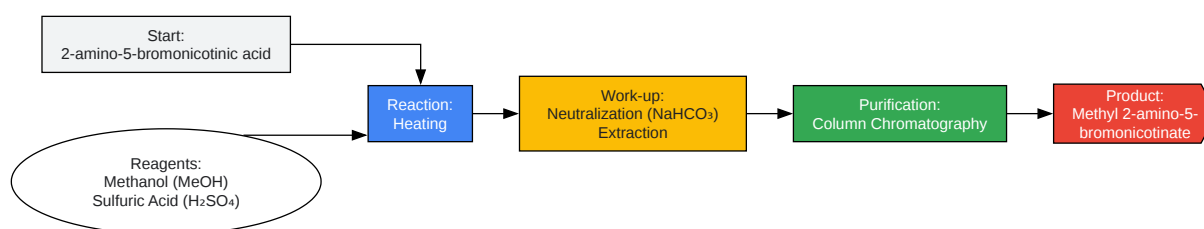
While the provided synthesis methods do not detail the specific apparatus used for melting and boiling point determination, standard laboratory procedures would be employed.

- **Melting Point Determination:** A small sample of the purified solid **Methyl 2-amino-5-bromonicotinate** would be placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

- **Boiling Point Determination:** The boiling point would be determined by distillation at a specific pressure. For a substance with a high boiling point, vacuum distillation is often employed to prevent decomposition. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of **Methyl 2-amino-5-bromonicotinate** as described in the experimental protocols.



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Synthesis Workflow for **Methyl 2-amino-5-bromonicotinate**.

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